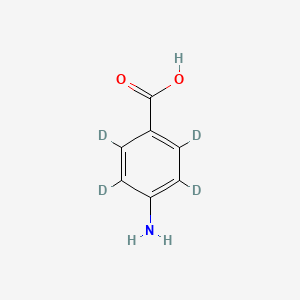

4-Aminobenzoic Acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Aminobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of 4-Aminobenzoic Acid-d4 (PABA-d4), a crucial isotopically labeled compound in pharmaceutical research and metabolic studies. This document outlines various synthetic methodologies, purification protocols, and presents key quantitative data to assist researchers in its practical application.

Introduction

4-Aminobenzoic acid (PABA) is a vital intermediate in the folic acid synthesis pathway for many organisms.[1][2] Its deuterated analogue, this compound, in which the four hydrogen atoms on the benzene (B151609) ring are substituted with deuterium (B1214612), serves as a valuable tool in mechanistic and analytical studies.[1] As a stable isotopic tracer, it allows for the precise tracking of PABA's metabolic fate using mass spectrometry without altering the biological system under investigation.[1]

Synthetic Methodologies

Several synthetic routes for the preparation of this compound have been reported. The choice of method often depends on the availability of starting materials, desired isotopic purity, and scalability. Below are detailed protocols for some of the common approaches.

Catalytic Hydrogen-Deuterium Exchange

A direct approach to deuterating 4-aminobenzoic acid is through catalytic hydrogen-deuterium (H/D) exchange. This method leverages a catalyst to facilitate the replacement of aromatic protons with deuterium from a deuterium source, typically deuterium oxide (D₂O).

Experimental Protocol:

-

Preparation: In an autoclave, suspend approximately 3 g of the potassium salt of 4-aminobenzoic acid and a catalytic amount of palladium on activated charcoal (~4 mg Pd) in 15 mL of deuterium oxide (D₂O).[3]

-

Reaction: Heat the mixture at 200°C for 2-3 hours.[3]

-

Cooling and Filtration: After the reaction, cool the autoclave with cold water. Filter the suspension and wash the residue repeatedly with redistilled water.[3]

-

Purification: Lyophilize the filtrate. To achieve high isotopic enrichment, this process can be repeated twice.[3]

A variation of this method utilizes microwave heating to accelerate the exchange reaction. Heating a mixture of the compound in D₂O with 10% Pd/C (10% w/w), 5% Pt/C (5% w/w), and a trace amount of NaBH₄ for 1-3 cycles under microwave irradiation can yield deuteration levels greater than 98%.[3]

Multi-step Synthesis from a Deuterated Precursor

This approach involves building the target molecule from a commercially available deuterated starting material, such as toluene-d8 (B116792) or benzoic acid-d4.

2.2.1. Synthesis from Toluene-d8

A multi-step synthesis starting from toluene-d8 can be employed to produce this compound.[4] The general pathway involves nitration, oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the nitro group to an amine.

Experimental Protocol:

-

Nitration: React toluene-d8 with a mixture of nitric acid and sulfuric acid over approximately 4.67 hours at a temperature of 5 - 25°C to introduce a nitro group.[4]

-

Oxidation: The resulting nitrotoluene-d8 is then oxidized using potassium permanganate (B83412) and magnesium sulfate (B86663) heptahydrate in water. This reaction is typically carried out at 85°C for 2.5 hours.[4]

-

Reduction: The 4-nitrobenzoic acid-d4 is reduced to this compound using ammonium (B1175870) formate (B1220265) and 10% palladium on activated carbon in a mixture of methanol (B129727) and water. This step can be efficiently performed under microwave irradiation at 90 - 100°C for approximately 20 minutes.[4]

2.2.2. Synthesis from Benzoic Acid-d4

An alternative multi-step synthesis begins with the nitration of benzoic acid-d4.[1]

Experimental Protocol:

-

Nitration: Introduce a nitro group at the para position of benzoic acid-d4 via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. This yields 4-nitrobenzoic acid-d4.[1]

-

Reduction: The resulting 4-nitrobenzoic acid-d4 is then reduced to the target compound, this compound.[1] A common method for this reduction is catalytic hydrogenation. For example, 4-nitrobenzoic acid can be reduced using Raney nickel as a catalyst in a water and tetrahydrofuran (B95107) solvent system under hydrogen pressure. The reaction is typically run at around 100°C for 4 hours.[5]

Synthesis via H/D Exchange of p-Toluidine (B81030) and Subsequent Oxidation

This method involves the deuteration of a more activated ring followed by functional group transformation.

Experimental Protocol:

-

H/D Exchange of p-Toluidine: Dissolve 40.0 g of p-toluidine hydrochloride in 50 mL of D₂O and reflux for 2 hours, then evaporate to dryness.[3]

-

Forced Deuteration: Dissolve the residue in approximately 40 mL of D₂O, acidify to pH 3 with DCl, and heat for 24 hours at 250°C in a suitable pressure vessel for complete ring deuteration.[3]

-

Isolation: Evaporate the mixture to dryness. The deuterated p-toluidine can be recrystallized from D₂O or purified by steam distillation after neutralization.[3]

-

Oxidation: Oxidize the methyl group of the deuterated p-toluidine to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[3]

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and to ensure high isotopic purity.

General Purification Protocol:

-

Filtration: After the reaction, the crude product is typically filtered to remove any solid catalysts or byproducts.[3][5]

-

Washing: The filtered solid is washed with an appropriate solvent to remove soluble impurities. Water is commonly used.[3]

-

Recrystallization/Lyophilization: The crude product can be further purified by recrystallization from a suitable solvent or by lyophilization to obtain a pure solid.[3]

-

Decolorization: In some cases, treatment with activated carbon can be used to remove colored impurities.[5]

Characterization:

The isotopic enrichment and structural integrity of this compound are primarily assessed using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HR-MS provides accurate mass measurements to quantify the relative abundances of different isotopologues.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of this compound.

Table 1: Isotopic Purity from Different Synthetic Methods

| Synthetic Method | Reported Isotopic Purity (D%) | Reference |

| Microwave-assisted Catalytic H/D Exchange | >98% | [3] |

| Commercially Available | 98% | [6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 141.16 g/mol | [1][4][7] |

| Molecular Formula | C₇H₃D₄NO₂ | [4][7] |

| CAS Number | 350820-01-8 | [4][6][7] |

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the preparation and purification of this compound.

Caption: Synthesis of this compound from Toluene-d8.

Caption: Catalytic H/D Exchange for this compound Synthesis.

Caption: General Purification Workflow for this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-AMINOBENZOIC-2, 3, 5, 6-D4 ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 4-AMINOBENZOIC ACID (2,3,5,6-D4, 98%) | Eurisotop [eurisotop.com]

- 7. clearsynth.com [clearsynth.com]

Navigating the Stability and Storage of 4-Aminobenzoic Acid-d4: A Technical Guide

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and recommended storage conditions for 4-Aminobenzoic Acid-d4 (Deuterated PABA). Ensuring the integrity of this stable isotope-labeled internal standard is paramount for accurate quantification in mass spectrometry-based bioanalytical studies. This document synthesizes available data on storage, stability under various conditions, and potential degradation pathways, drawing insights from studies on its non-deuterated analog, 4-Aminobenzoic Acid (PABA), where specific data for the deuterated form is limited.

Recommended Storage Conditions

To maintain its chemical and isotopic purity, this compound should be stored under controlled conditions. The consensus from various suppliers points to refrigerated and protected storage.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or 4°C | To minimize degradation over time. |

| Atmosphere | In a tightly closed container | To prevent exposure to air and moisture.[1] |

| Light Exposure | Protected from light | The non-deuterated form is known to be light-sensitive and may discolor upon exposure.[1][2] |

Stability Profile

While specific quantitative stability studies on this compound are not extensively available in the public domain, the stability of its non-deuterated counterpart, PABA, has been investigated under various stress conditions. Deuteration is generally known to enhance metabolic stability by strengthening the carbon-hydrogen bond, which can slow down certain degradation reactions. However, the fundamental chemical sensitivities are likely to be similar.

The non-deuterated form, 4-Aminobenzoic Acid, is sensitive to both air and light, which can lead to discoloration and degradation.[1] It is chemically stable under standard ambient conditions (room temperature) when protected from light and air.

Table 2: Summary of Stability for 4-Aminobenzoic Acid (PABA)

| Condition | Observation |

| Air Exposure | Sensitive; may discolor.[1] |

| Light Exposure | Sensitive; may discolor.[1] Photodegrades via an O₂-mediated pathway involving oxidation and decarboxylation.[3] |

| pH | Photodegradation pathways are influenced by pH.[4] |

| UV Irradiation | Stable after irradiation with physiological doses of UVA and UVB in vitro, but in vivo studies show reduced extractable PABA from UVA-irradiated sites.[5] |

Potential Degradation Pathways

The primary degradation pathway identified for 4-Aminobenzoic Acid is photodegradation, particularly in the presence of oxygen. While specific pathways for the deuterated form have not been detailed, the mechanism for PABA provides a strong foundational understanding.

Upon exposure to UV light in an aqueous solution with oxygen, PABA can undergo a series of reactions. One proposed pathway involves the formation of several photoproducts.[5] In deoxygenated solutions, different products are formed, highlighting the critical role of oxygen in the degradation process.[5]

Below is a generalized representation of a potential photodegradation pathway for 4-Aminobenzoic Acid in the presence of oxygen, based on available literature.

Caption: A simplified diagram illustrating the photodegradation of 4-Aminobenzoic Acid.

Experimental Protocols

Protocol: Photostability Assessment of 4-Aminobenzoic Acid

-

Sample Preparation: Prepare solutions of 4-Aminobenzoic Acid in a relevant solvent system (e.g., aqueous buffers at different pH values).

-

Irradiation: Expose the solutions to a controlled source of UV radiation (e.g., UVA or UVB lamps) for defined periods. Control samples should be kept in the dark under the same temperature conditions.

-

Analysis: At specified time points, withdraw aliquots from both the exposed and control samples.

-

Quantification: Analyze the concentration of the parent compound and any potential degradation products using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5]

-

Data Evaluation: Compare the concentration of the parent compound in the exposed samples to the control samples to determine the extent of degradation over time. Characterize degradation products using techniques like mass spectrometry.

Conclusion

The stability of this compound is crucial for its function as an internal standard in sensitive analytical methods. While specific stability data for the deuterated compound is scarce, the information available for the non-deuterated form provides valuable guidance. The key takeaway for researchers is the critical importance of storing this compound under refrigerated conditions (2-8°C), in a tightly sealed container, and protected from light to ensure its integrity and the reliability of experimental results. Further studies are warranted to fully elucidate the stability profile and degradation pathways specific to the deuterated analog.

References

The Role of 4-Aminobenzoic Acid-d4 in Unraveling Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 4-Aminobenzoic Acid-d4 (PABA-d4) in metabolic pathway studies. As a stable isotope-labeled analog of 4-Aminobenzoic Acid (PABA), PABA-d4 serves as a powerful tool for researchers in drug development and metabolic research, primarily in the precise quantification of PABA and its metabolites and in tracing the flux through critical biochemical pathways.

Introduction to 4-Aminobenzoic Acid and its Metabolic Significance

4-Aminobenzoic acid is a crucial intermediate in the synthesis of folates (Vitamin B9) in bacteria, plants, and fungi. Folates are essential coenzymes involved in one-carbon transfer reactions, which are vital for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids, such as methionine.[1][2] Humans and other mammals cannot synthesize PABA and therefore require folate from dietary sources. The biosynthetic pathway leading to PABA is a branch of the shikimate pathway, which converts chorismate into PABA.[3]

Given its central role in folate metabolism, the study of PABA dynamics is critical for understanding microbial growth, the mechanism of action of certain antimicrobial drugs (e.g., sulfonamides), and for the metabolic engineering of organisms to enhance folate production.[1][2]

This compound as a Tool in Metabolic Research

Stable isotope-labeled compounds, such as PABA-d4, are indispensable tools in modern metabolomics and pharmacokinetic studies.[4] The incorporation of deuterium (B1214612) atoms into the PABA molecule results in a compound that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference allows for its differentiation and quantification by mass spectrometry (MS).[5]

The primary applications of PABA-d4 in metabolic pathway studies are:

-

Internal Standard for Accurate Quantification: PABA-d4 is an ideal internal standard for the quantification of endogenous PABA in biological matrices.[6] By adding a known amount of PABA-d4 to a sample, any loss of the analyte during sample preparation and analysis can be corrected for, leading to highly accurate and precise measurements.[5] This is a cornerstone of the stable isotope dilution (SID) LC-MS/MS method.

-

Metabolic Flux Analysis: PABA-d4 can be used as a tracer to follow the metabolic fate of PABA through various pathways, most notably the folate biosynthesis pathway. By monitoring the incorporation of the deuterium label into downstream metabolites, researchers can elucidate reaction rates and pathway dynamics.

Key Metabolic Pathway: Folate Biosynthesis

The primary metabolic pathway involving PABA is the synthesis of dihydrofolate, a precursor to various tetrahydrofolate coenzymes. This pathway is a key target for antimicrobial drugs.

Caption: Folate biosynthesis pathway from chorismate.

Experimental Applications of this compound

Quantification of PABA using Stable Isotope Dilution LC-MS/MS

This method is the gold standard for the accurate measurement of PABA in complex biological samples such as plasma, urine, and cell extracts.

Experimental Workflow:

Caption: General workflow for PABA quantification.

Detailed Experimental Protocol (Adapted from a method for a similar deuterated compound): [6]

a. Materials and Reagents:

-

4-Aminobenzoic Acid (PABA) reference standard

-

This compound (PABA-d4) internal standard (IS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., pig plasma)

b. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of PABA-d4 internal standard solution (e.g., 1 µg/mL in 50% methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

c. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: Atlantis T3 (150 × 3 mm, 3 µm particle size).[6]

-

Mobile Phase A: Water with 0.2% Formic Acid.[6]

-

Mobile Phase B: Acetonitrile with 0.2% Formic Acid.[6]

-

Gradient: A suitable gradient to separate PABA from other matrix components.

-

Flow Rate: 0.40 mL/min.[6]

-

Injection Volume: 10 µL.[6]

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

PABA: m/z 138 -> 120[7]

-

PABA-d4: m/z 142 -> 124 (hypothetical, based on a 4-deuterium substitution)

-

Quantitative Data Presentation:

The following table presents representative data from a pharmacokinetic study of a PABA analog, demonstrating the type of quantitative results that can be obtained using a deuterated internal standard.

| Parameter | Value | Reference |

| Linearity (r²) | ≥ 0.99 | [6] |

| Precision (%RSD) | 2.11% to 13.81% | [6] |

| Accuracy | 89% to 98.57% | [6] |

| Limit of Quantitation (LOQ) | 10 ng/mL | [6] |

Metabolic Flux Analysis of the Folate Pathway

By introducing PABA-d4 into a biological system (e.g., bacterial culture), it is possible to trace the incorporation of the deuterium label into downstream folate metabolites. This provides insights into the activity of the folate biosynthesis pathway.

Logical Workflow for Metabolic Flux Analysis:

Caption: Workflow for tracing PABA-d4 through a metabolic pathway.

Hypothetical Experimental Protocol:

a. Cell Culture and Labeling:

-

Grow a culture of Saccharomyces cerevisiae in a defined medium.

-

At mid-log phase, supplement the culture with a known concentration of PABA-d4.

-

Collect cell pellets at various time points post-supplementation.

b. Metabolite Extraction and Analysis:

-

Perform a rapid metabolic quenching of the collected cells using a cold solvent mixture (e.g., methanol/water).

-

Extract intracellular metabolites using a suitable method (e.g., boiling ethanol).

-

Analyze the extracts by LC-MS/MS, monitoring for the mass shifts in folate pathway intermediates (e.g., Dihydrofolate-d4, Tetrahydrofolate-d4).

Data Presentation:

The following table shows the effect of PABA supplementation on folate content in Saccharomyces cerevisiae, indicating the potential impact that could be traced with PABA-d4.

| PABA Concentration (µg/cm³) | Total Folate Content (µ g/100 g d.m.) - Strain CEN.PK | Total Folate Content (µ g/100 g d.m.) - Strain 2200 | Reference |

| 0 (Control) | 1464 | 1827 | [8] |

| 5 | Increased | Increased | [8][9] |

| 25 | Increased | Increased | [8][9] |

| 100 | Inhibited | Inhibited | [8] |

| 200 | Inhibited | Inhibited | [8] |

Note: "Increased" and "Inhibited" are qualitative descriptions from the source. The study indicates that PABA addition at doses of 5–25 µg/cm³ increases folate content, while higher concentrations inhibit production.[8][9]

Conclusion

This compound is a versatile and powerful tool for the study of metabolic pathways, particularly the folate biosynthesis pathway. Its use as an internal standard in stable isotope dilution LC-MS/MS assays enables highly accurate and precise quantification of PABA in complex biological matrices. Furthermore, as a metabolic tracer, PABA-d4 allows for the elucidation of metabolic flux and pathway dynamics. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate PABA-d4 into their studies, ultimately leading to a deeper understanding of cellular metabolism and the development of new therapeutic strategies.

References

- 1. Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. para-Aminobenzoic Acid Biosynthesis Is Required for Listeria monocytogenes Growth and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (PABA-d4) | 稳定同位素 | MCE [medchemexpress.cn]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 9. P-AMINOBENZOIC ACID (PABA) CHANGES FOLATE CONTENT IN CELL BIOMASS OF SACCHAROMYCES CEREVISIAE [journal.pan.olsztyn.pl]

The Pivotal Role of 4-Aminobenzoic Acid-d4 in Unraveling Folate Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 4-Aminobenzoic Acid-d4 (PABA-d4) as a stable isotope tracer for investigating the intricate pathways of folate biosynthesis. By incorporating a deuterated tracer, researchers can meticulously track the metabolic fate of para-aminobenzoic acid (PABA), a crucial precursor to folates, offering invaluable insights for microbiology, plant science, and the development of novel antimicrobial agents.

Introduction to Folate Biosynthesis and the Significance of PABA

Folate, a B-vitamin, is an essential nutrient for most organisms, playing a critical role in one-carbon transfer reactions necessary for the synthesis of nucleotides (and thus DNA and RNA) and amino acids. While humans obtain folate from their diet, many microorganisms and plants synthesize it de novo. This metabolic pathway is a key target for antimicrobial drugs, such as sulfonamides, which act as competitive inhibitors of PABA incorporation.

The biosynthesis of folate is a multi-step process involving the condensation of a pteridine (B1203161) precursor with PABA to form dihydropteroate, which is subsequently converted to dihydrofolate and then to the biologically active tetrahydrofolate. PABA itself is synthesized from chorismate, a key branch-point metabolite in the shikimate pathway.

This compound: A Powerful Tracer for Metabolic Studies

Stable isotope labeling is a powerful technique for elucidating metabolic pathways. This compound (PABA-d4) is a deuterated form of PABA where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. When introduced into a biological system capable of de novo folate synthesis, PABA-d4 is incorporated into the folate backbone, resulting in deuterated folate vitamers. These labeled molecules can be distinguished from their unlabeled counterparts by mass spectrometry, allowing for precise tracking and quantification of folate biosynthesis.

The use of PABA-d4 offers several advantages:

-

Non-radioactive: As a stable isotope, it is safe to handle and does not require specialized facilities for radioactive materials.

-

High Sensitivity and Specificity: Modern mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), can detect and quantify deuterated molecules with high precision and minimal background interference.

-

Metabolic Flux Analysis: By measuring the rate of incorporation of PABA-d4 into various folate pools, researchers can perform metabolic flux analysis to understand the dynamics of the pathway under different conditions.

-

Drug Discovery: PABA-d4 can be used to study the mechanism of action of drugs that target the folate biosynthesis pathway and to screen for new inhibitors.

Experimental Workflow for PABA-d4 Tracer Studies

The following diagram illustrates a general experimental workflow for using PABA-d4 as a tracer in microbial folate biosynthesis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving the use of PABA-d4 as a tracer.

Metabolic Labeling of Microbial Cultures with PABA-d4

Objective: To incorporate PABA-d4 into the folate pools of a microbial culture.

Materials:

-

Microorganism of interest (e.g., Escherichia coli, Lactococcus lactis). A PABA auxotroph strain can be used to ensure exclusive incorporation of the labeled precursor.

-

Defined minimal medium appropriate for the microorganism.

-

This compound (PABA-d4).

-

Unlabeled 4-Aminobenzoic Acid (PABA) for control experiments.

-

Shaking incubator.

-

Spectrophotometer.

Procedure:

-

Prepare a sterile, defined minimal medium. For PABA auxotrophs, omit unlabeled PABA. For wild-type organisms, a low concentration of unlabeled PABA may be used initially to support growth before adding the tracer.

-

Inoculate the medium with an overnight culture of the microorganism to a starting OD600 of ~0.05.

-

Incubate the culture at the optimal growth temperature with shaking.

-

When the culture reaches early to mid-exponential phase (OD600 ≈ 0.4-0.6), add PABA-d4 to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

-

Continue incubation and collect cell pellets at various time points (e.g., 0, 1, 2, 4, 8 hours) by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular PABA-d4.

-

Store the cell pellets at -80°C until folate extraction.

Extraction and Purification of Folates

Objective: To extract and purify total folates from microbial cells for LC-MS/MS analysis.

Materials:

-

Cell pellets from the metabolic labeling experiment.

-

Extraction buffer: 50 mM Tris-HCl, pH 7.5, containing 1% (w/v) ascorbic acid and 10 mM 2-mercaptoethanol (B42355) to prevent folate oxidation.

-

Lysozyme (B549824) (for Gram-positive bacteria).

-

Glass beads or sonicator for cell lysis.

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or anion exchange).

-

Methanol (B129727), acetonitrile (B52724), and formic acid for SPE.

-

Centrifuge.

Procedure:

-

Resuspend the cell pellet in 1 mL of ice-cold extraction buffer.

-

For Gram-positive bacteria, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice or by bead beating.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant containing the folates.

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with an appropriate wash buffer (e.g., water with 0.1% formic acid).

-

Elute the folates with a suitable elution buffer (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Deuterated Folates

Objective: To separate and quantify the different deuterated folate vitamers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions (Illustrative Example):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions (Illustrative Example):

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each unlabeled and deuterated folate vitamer. For example:

-

Unlabeled Dihydropteroate (DHP): m/z 313 -> m/z 138

-

Deuterated Dihydropteroate (DHP-d4): m/z 317 -> m/z 142

-

Unlabeled Dihydrofolate (DHF): m/z 444 -> m/z 297

-

Deuterated Dihydrofolate (DHF-d4): m/z 448 -> m/z 301

-

-

Collision Energy and other MS parameters: These need to be optimized for each analyte.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Illustrative Quantitative Analysis of PABA-d4 Incorporation into Folate Vitamers in E. coli

| Time (hours) | Dihydropteroate (DHP) | Dihydropteroate-d4 (DHP-d4) | % Labeled DHP | Dihydrofolate (DHF) | Dihydrofolate-d4 (DHF-d4) | % Labeled DHF |

| 0 | 100.0 ± 5.2 | 0.0 ± 0.0 | 0.0 | 100.0 ± 6.1 | 0.0 ± 0.0 | 0.0 |

| 1 | 75.3 ± 4.1 | 24.7 ± 2.3 | 24.7 | 88.1 ± 5.5 | 11.9 ± 1.2 | 11.9 |

| 2 | 52.1 ± 3.5 | 47.9 ± 3.1 | 47.9 | 70.2 ± 4.8 | 29.8 ± 2.5 | 29.8 |

| 4 | 28.9 ± 2.8 | 71.1 ± 4.0 | 71.1 | 45.6 ± 3.9 | 54.4 ± 3.7 | 54.4 |

| 8 | 15.4 ± 1.9 | 84.6 ± 4.5 | 84.6 | 25.8 ± 2.7 | 74.2 ± 4.1 | 74.2 |

Data are presented as relative abundance (%) ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Table 2: MRM Transitions for Key Folate Intermediates

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| PABA | 138.1 | 92.1 |

| PABA-d4 | 142.1 | 96.1 |

| Dihydropteroate (DHP) | 313.1 | 138.1 |

| Dihydropteroate-d4 (DHP-d4) | 317.1 | 142.1 |

| Dihydrofolate (DHF) | 444.1 | 297.1 |

| Dihydrofolate-d4 (DHF-d4) | 448.1 | 301.1 |

| Tetrahydrofolate (THF) | 446.1 | 299.1 |

| Tetrahydrofolate-d4 (THF-d4) | 450.1 | 303.1 |

Signaling Pathways and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and relationships in folate biosynthesis.

Folate Biosynthesis Pathway from Chorismate

This diagram shows the synthesis of PABA from chorismate and its subsequent incorporation into the folate backbone.

Logical Relationship in a Drug Discovery Context

This diagram illustrates how PABA-d4 can be used to assess the efficacy of a DHPS inhibitor.

Conclusion

This compound is an invaluable tool for the detailed investigation of folate biosynthesis. Its application in metabolic labeling studies, coupled with sensitive LC-MS/MS analysis, provides a robust platform for quantifying metabolic flux, understanding regulatory mechanisms, and accelerating the discovery of novel antimicrobial agents targeting this essential pathway. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to leverage the power of stable isotope tracers in their scientific endeavors.

A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterated p-Aminobenzoic Acid (PABA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminobenzoic acid (PABA), an organic compound with the formula H₂NC₆H₄CO₂H, is a naturally occurring substance found in various foods and is an intermediate in the synthesis of folic acid in bacteria.[1][2] In the realm of pharmaceutical sciences and drug development, the strategic replacement of hydrogen atoms with their stable isotope, deuterium (B1214612) (²H or D), has emerged as a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3][4][5] This process, known as deuteration, can lead to significant changes in metabolic stability due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic reactions involving bond cleavage.[5][6] This guide provides an in-depth overview of the physical and chemical properties of deuterated PABA, offering a comparative analysis with its non-deuterated counterpart and detailing relevant experimental and analytical considerations.

Physical Properties

The introduction of deuterium in place of protium (B1232500) primarily affects the mass of the molecule, with minor, often difficult-to-predict, changes in other physical properties like electronic polarizability and intermolecular interactions.[4] While specific experimental data for many physical properties of deuterated PABA are not extensively reported, reliable estimations can be made based on the known values for PABA and the established principles of isotopic substitution.

Table 1: Comparison of Physical Properties of PABA and Deuterated PABA Isotopologues

| Property | p-Aminobenzoic Acid (PABA) | Deuterated PABA (Representative Isotopologues) |

| Molecular Formula | C₇H₇NO₂ | e.g., C₇H₆DNO₂ (carboxyl-d), C₇H₅D₂NO₂ (amino-d₂), C₇H₃D₄NO₂ (ring-d₄) |

| Molecular Weight ( g/mol ) | 137.14[7] | carboxyl-d: 138.15amino-d₂: 139.16ring-d₄: 141.17perdeuterated-d₇: 144.19 |

| Melting Point (°C) | 187 - 189[8][9] | Expected to be very similar to PABA. Minor variations may occur due to changes in crystal packing forces. |

| Boiling Point (°C) | 340[7][8] | Expected to be very similar to PABA. |

| Appearance | White to off-white crystalline solid[7][8] | Expected to be a white to off-white crystalline solid. |

| Water Solubility (g/L at 25°C) | 5.9[1] | Expected to be very similar to PABA. Isotopic substitution typically has a minimal effect on solubility in water. |

Chemical Properties

Acidity and the Deuterium Isotope Effect

The acidity of a compound, quantified by its pKa value, can be influenced by isotopic substitution, particularly when the deuterium replaces an acidic proton. This is known as the deuterium isotope effect on acid-base equilibria. Generally, deuterated acids are slightly weaker (have a higher pKa) than their protium counterparts.[10][11] This is primarily attributed to the lower zero-point energy of the O-D bond compared to the O-H bond, which requires more energy to break.[11][12] For PABA, deuteration can occur at the carboxylic acid group, the amino group, or the aromatic ring.

Table 2: Acidity of PABA and Expected Effects of Deuteration

| Functional Group | pKa in H₂O (PABA) | Expected pKa in D₂O (Deuterated PABA) | Rationale for Change |

| Carboxylic Acid (-COOH) | 4.88[8] | > 4.88 (typically ΔpKa ≈ +0.5)[12][13] | The O-D bond is stronger than the O-H bond, making the deuteron (B1233211) harder to remove. |

| Amino Group (-NH₃⁺) | 2.42[8] | > 2.42 | The N-D bond is stronger than the N-H bond, disfavoring deprotonation of the deuterated ammonium (B1175870) ion. |

Solubility in Organic Solvents

PABA's solubility is dependent on the solvent's polarity and its ability to form hydrogen bonds.[14] It is freely soluble in alcohol.[7] While deuteration is not expected to drastically alter solubility, subtle effects may be observed in solvents where hydrogen bonding is the dominant intermolecular interaction.

Table 3: Solubility of PABA in Various Solvents

| Solvent | Mole Fraction Solubility (at 25°C) |

| Methanol | ~0.08 |

| Ethanol | ~0.05 |

| Acetic Acid | ~0.04 |

| Ethyl Acetate | ~0.02 |

| 2-Propanol | ~0.015 |

| Acetonitrile | ~0.01 |

| Water | ~0.0004 |

| (Data derived from graphical representations in referenced literature) |

Spectroscopic Properties

Spectroscopic techniques are essential for confirming the identity and the degree of deuteration of PABA.

Table 4: Comparative Spectroscopic Data for PABA and Predicted Data for Deuterated PABA

| Technique | PABA | Predicted Changes for Deuterated PABA |

| IR Spectroscopy | N-H stretch: ~3400-3500 cm⁻¹O-H stretch: ~2500-3300 cm⁻¹ (broad)C=O stretch: ~1680 cm⁻¹[15] | N-D and O-D stretching frequencies will shift to lower wavenumbers by a factor of approximately 1/√2 (~0.71).[16] |

| ¹H NMR Spectroscopy | Aromatic protons: ~6.6-7.8 ppmNH₂ protons: Broad signal, ~4.0 ppmCOOH proton: Broad signal, ~11-12 ppm | Signals corresponding to replaced protons will disappear. Addition of D₂O will cause the exchangeable -NH₂ and -COOH proton signals to disappear.[17] |

| ¹³C NMR Spectroscopy | Aromatic carbons: ~113-152 ppmCarboxyl carbon: ~169 ppm | Carbons directly bonded to deuterium will show a C-D coupling and a slight upfield shift (isotope shift). |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 137 | The molecular ion peak will increase by 1 mass unit for each deuterium atom incorporated. |

Experimental Protocols & Workflows

Synthesis of Deuterated PABA

Proposed Protocol: Synthesis of Ring-Deuterated PABA

-

Deuteration of Benzene (B151609) Ring: Start with a deuterated benzene precursor or perform an electrophilic aromatic substitution (e.g., nitration) on deuterated benzene to obtain deuterated nitrobenzene (B124822).

-

Carboxylation: Convert the deuterated nitrobenzene to deuterated p-nitrobenzoic acid through a suitable reaction, such as Friedel-Crafts acylation followed by oxidation.

-

Reduction of Nitro Group: Reduce the deuterated p-nitrobenzoic acid to deuterated p-aminobenzoic acid. A common method is catalytic hydrogenation. In this case, using hydrogen gas (H₂) would yield ring-deuterated PABA. Using deuterium gas (D₂) with a deuterated solvent could potentially lead to deuteration at the amine and carboxyl positions as well.

-

Purification: The final product would be purified using standard techniques such as recrystallization to yield the pure deuterated PABA.

Below is a logical workflow for a potential synthesis route.

Caption: A logical workflow for the synthesis of deuterated PABA via reduction of p-nitrobenzoic acid.

Analytical Characterization Workflow

Confirming the successful synthesis, purity, and extent of deuteration is critical. A multi-technique approach is required.[18]

Protocol for Analytical Characterization:

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and calculate the degree of deuteration.

-

Method: Obtain a high-resolution mass spectrum. Compare the mass of the molecular ion peak to the theoretical mass of the desired deuterated isotopologue. The distribution of isotopic peaks can reveal the percentage of different deuterated species.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the specific sites of deuteration and confirm the structure.[19]

-

Method:

-

Acquire a ¹H NMR spectrum. The absence or reduced integration of signals compared to the PABA standard confirms the location of deuterium atoms.

-

Acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signals.

-

Acquire a ¹³C NMR spectrum to observe isotopic shifts on carbons bonded to deuterium.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the synthesized compound.

-

Method: Develop a suitable HPLC method (e.g., reverse-phase with a UV detector). The retention time should be very similar to that of non-deuterated PABA. Purity is assessed by the peak area percentage.

-

Caption: A standard workflow for the analytical characterization of synthesized deuterated PABA.

Biological Context: Role in Folate Biosynthesis

PABA is a crucial precursor in the de novo folate biosynthesis pathway in many microorganisms.[20] Dihydropteroate synthase (DHPS), an enzyme in this pathway, catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form dihydropteroate.[20] This pathway is a target for sulfonamide antibiotics, which act as competitive inhibitors of PABA.[20] Understanding the interaction of deuterated PABA with enzymes like DHPS is a key area of research, particularly for studying kinetic isotope effects on enzyme mechanisms.

Caption: The role of PABA as a key intermediate in the microbial folate biosynthesis pathway.

Conclusion

Deuteration of p-aminobenzoic acid offers a valuable molecular tool for researchers in drug metabolism, enzymology, and materials science. While the core physical properties such as melting and boiling points are largely conserved, chemical properties, particularly acidity and metabolic stability, are predictably altered by the deuterium isotope effect. The primary changes are an increase in molecular weight, a measurable increase in the pKa of exchangeable protons, and distinct shifts in spectroscopic signatures (IR, NMR, MS) that serve as a basis for characterization. The provided workflows for synthesis and analysis, along with the biological context, offer a foundational guide for professionals working with or considering the use of deuterated PABA in their research and development endeavors.

References

- 1. p-Aminobenzoic acid - American Chemical Society [acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Deuterated drugs; updates and obviousness analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. Deuterated Compounds [simsonpharma.com]

- 6. benchchem.com [benchchem.com]

- 7. Para-aminobenzoic Acid Boiling Point: 340 A C (644 A F; 613 K) at Best Price in Ankleshwar | Sagar Life Sciences Private Limited [tradeindia.com]

- 8. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]

- 10. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. faculty.tru.ca [faculty.tru.ca]

- 14. Effects of solvent polarity on the acid dissociation constants of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. resolvemass.ca [resolvemass.ca]

- 19. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isotopic Labeling with 4-Aminobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms with their stable isotopes, researchers can track the transformation of a compound through complex biochemical pathways. 4-Aminobenzoic Acid-d4 (PABA-d4), a deuterated form of 4-aminobenzoic acid, serves as a valuable tool in this regard. As a key precursor in the folate biosynthesis pathway in many microorganisms and plants, PABA-d4 allows for the detailed investigation of this essential metabolic route.[1][2] Furthermore, its distinct mass makes it an excellent internal standard for quantitative analysis by mass spectrometry. This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound in research and drug development.

Core Applications of this compound

The primary applications of this compound revolve around its use as a stable isotope tracer and an internal standard.

-

Metabolic Pathway Elucidation: PABA-d4 is instrumental in studying the folate biosynthesis pathway. By introducing PABA-d4 into a biological system, such as a bacterial culture, researchers can use mass spectrometry to track the incorporation of the deuterium-labeled moiety into downstream metabolites like dihydrofolate and tetrahydrofolate. This allows for the detailed mapping of the pathway and the identification of potential enzymatic bottlenecks or drug targets.[1][2]

-

Metabolic Flux Analysis: Quantifying the rate of incorporation of PABA-d4 into the folate pool provides insights into the metabolic flux through this pathway. This information is critical for understanding how different conditions or genetic modifications affect the production of essential folate coenzymes.

-

Pharmacokinetic Studies: In drug development, deuteration of molecules can alter their pharmacokinetic properties. While not a drug itself, studying the absorption, distribution, metabolism, and excretion (ADME) of PABA-d4 can provide valuable data on how deuteration of an aromatic ring affects these processes for structurally similar drug candidates.[3][4]

-

Internal Standard for Quantitative Analysis: Due to its chemical similarity to endogenous PABA and its distinct mass, PABA-d4 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[5] It co-elutes with the unlabeled analyte and experiences similar matrix effects, allowing for accurate and precise quantification of PABA and its metabolites in complex biological matrices like plasma and urine.[5][6]

Experimental Design and Workflows

A typical experimental workflow for a metabolic labeling study using this compound involves several key stages, from cell culture to data analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Metabolic Labeling of Bacteria with this compound

This protocol describes a general procedure for labeling a bacterial culture, such as E. coli, to study the incorporation of PABA-d4 into the folate biosynthesis pathway.

Materials:

-

Bacterial strain of interest (e.g., E. coli)

-

Minimal growth medium (lacking PABA)

-

This compound (PABA-d4)

-

Sterile culture flasks

-

Incubator shaker

-

Centrifuge and centrifuge tubes

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., 80% methanol, -80°C)

Procedure:

-

Prepare Inoculum: Grow a starter culture of the bacterial strain overnight in a rich medium (e.g., LB broth).

-

Prepare Labeling Medium: Prepare a minimal medium that does not contain PABA. Supplement the medium with a known concentration of PABA-d4 (e.g., 10 µM). The optimal concentration should be determined empirically.

-

Inoculation and Growth: Inoculate the PABA-d4 containing minimal medium with the overnight culture to a starting OD600 of approximately 0.05.

-

Incubation: Incubate the culture at the optimal growth temperature (e.g., 37°C) with shaking.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots of the culture for metabolite analysis.

-

Quenching: Immediately quench metabolic activity by mixing the culture aliquot with a pre-chilled quenching solution. For example, rapidly mix 1 mL of culture with 4 mL of -40°C 60% methanol.

-

Cell Pelleting: Centrifuge the quenched cell suspension at a high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the cells.

-

Metabolite Extraction: Discard the supernatant and resuspend the cell pellet in a cold extraction solvent (e.g., 1 mL of -80°C 80% methanol). Vortex vigorously and incubate at -20°C for 1 hour to lyse the cells and extract the metabolites.

-

Sample Clarification: Centrifuge the extract at high speed for 10 minutes at 4°C to pellet cell debris.

-

Sample Storage: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until LC-MS/MS analysis.

Sample Preparation and LC-MS/MS Analysis of PABA-d4 and its Metabolites

This protocol outlines a method for the analysis of PABA-d4 and its labeled folate derivatives in bacterial extracts using liquid chromatography-tandem mass spectrometry.

Materials:

-

Metabolite extracts from the labeling experiment

-

Internal standard (e.g., 13C-labeled folic acid)

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

-

Reversed-phase C18 column suitable for polar metabolites

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw the metabolite extracts on ice.

-

To an aliquot of the extract (e.g., 100 µL), add a known amount of the internal standard.

-

Evaporate the sample to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

-

LC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution to separate the analytes. A typical gradient might start with a high aqueous phase and gradually increase the organic phase to elute more hydrophobic compounds.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify PABA-d4 and its expected labeled metabolites. The MRM transitions will be specific for the precursor and product ions of each analyte. For example, for PABA-d4, the transition would be m/z 142 -> m/z 124 (corresponding to the loss of water). The transitions for deuterated folate species would be shifted by +4 m/z units compared to their unlabeled counterparts.

-

Data Presentation

Quantitative data from isotopic labeling experiments are typically presented in tables that show the isotopic enrichment of metabolites over time.

Table 1: Representative Isotopic Enrichment of Folate Pathway Metabolites in E. coli after Labeling with this compound

| Time (hours) | PABA-d4 Enrichment (%) | Dihydropteroate-d4 Enrichment (%) | Dihydrofolate-d4 Enrichment (%) |

| 0 | 99.2 ± 0.1 | 0.5 ± 0.2 | 0.3 ± 0.1 |

| 1 | 98.9 ± 0.2 | 25.4 ± 1.5 | 15.8 ± 1.1 |

| 2 | 98.5 ± 0.3 | 48.7 ± 2.1 | 35.2 ± 1.8 |

| 4 | 97.8 ± 0.4 | 75.1 ± 3.0 | 62.5 ± 2.5 |

| 8 | 96.5 ± 0.5 | 88.9 ± 2.8 | 80.1 ± 2.2 |

Note: This table presents illustrative data based on expected outcomes and does not represent actual experimental results.

Visualization of Pathways and Workflows

Folate Biosynthesis Pathway

The following diagram illustrates the incorporation of PABA into the folate biosynthesis pathway.

Use of PABA-d4 as an Internal Standard

The logic of using PABA-d4 as an internal standard in a quantitative LC-MS/MS assay is depicted below.

Conclusion

This compound is a versatile and indispensable tool for researchers in the life sciences and drug development. Its application as a stable isotope tracer provides unparalleled insights into the dynamics of the folate biosynthesis pathway, enabling detailed metabolic flux analysis. Furthermore, its utility as an internal standard ensures the accuracy and reliability of quantitative measurements of PABA and its metabolites in complex biological samples. The protocols and principles outlined in this guide offer a solid foundation for the successful implementation of PABA-d4 in a variety of research settings, ultimately contributing to a deeper understanding of metabolism and the development of new therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the role of para-aminobenzoic acid biosynthesis in folate production by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic examination of p-aminobenzoic acid passage through the placenta and the small intestine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracking Microbial Metabolism: An In-depth Technical Guide to 4-Aminobenzoic Acid-d4

Abstract

Stable isotope probing (SIP) is a powerful technique for elucidating metabolic pathways and tracking the flow of substrates through microbial systems. 4-Aminobenzoic Acid-d4 (PABA-d4), a deuterium-labeled analog of a crucial precursor in the microbial folate biosynthesis pathway, offers a precise tool for investigating this essential metabolic route. As mammals do not synthesize folate de novo and instead obtain it from their diet, the folate pathway is an attractive target for antimicrobial drug development and for specifically tracking microbial metabolic activity. This technical guide provides a comprehensive overview of the application of PABA-d4 as a metabolic tracer, detailing experimental protocols, data presentation, and the visualization of key metabolic and experimental workflows.

Introduction: The Role of 4-Aminobenzoic Acid in Microbial Metabolism

4-Aminobenzoic acid (PABA) is a vital intermediate for many microorganisms, serving as a precursor for the synthesis of dihydrofolate and, subsequently, tetrahydrofolate (THF) and its derivatives.[1] These folate coenzymes are essential for the transfer of one-carbon units in the biosynthesis of nucleotides (purines and thymidine), amino acids (methionine and serine), and other key cellular components.[2] The enzymes in the folate biosynthesis pathway are unique to microorganisms and plants, making them excellent targets for selective antimicrobial agents.[2]

By introducing this compound (PABA-d4) into a microbial culture, researchers can trace the incorporation of the deuterium (B1214612) label into downstream metabolites of the folate pathway. This allows for the quantitative analysis of metabolic flux and provides insights into the activity of this pathway under various conditions. The use of a stable isotope like deuterium avoids the complications associated with radioactive tracers, and modern mass spectrometry techniques can readily distinguish between the labeled (d4) and unlabeled (d0) isotopologues of PABA and its metabolic products.

The Microbial Folate Biosynthesis Pathway

The journey of PABA into the essential folate cofactors involves a series of enzymatic steps. Understanding this pathway is critical for designing and interpreting PABA-d4 tracing experiments. The key stages are outlined below.

Caption: Microbial Folate Biosynthesis Pathway Incorporating PABA-d4.

Experimental Design and Workflow

A typical stable isotope probing experiment using PABA-d4 involves several key stages, from the initial culture setup to the final data analysis. The following workflow provides a general framework that can be adapted to specific research questions and microbial systems.

Caption: Experimental Workflow for PABA-d4 Stable Isotope Probing.

Detailed Experimental Protocols

This section provides a detailed methodology for a PABA-d4 tracing experiment in a model bacterium such as Escherichia coli.

Media Preparation and Bacterial Cultivation

-

Prepare Minimal Medium: Prepare a suitable minimal medium for the bacterium of interest (e.g., M9 minimal medium for E. coli). Ensure the medium is devoid of unlabeled PABA and folate.

-

Prepare PABA Stock Solutions:

-

Unlabeled PABA (d0): Prepare a 10 mM stock solution of 4-Aminobenzoic acid in 50% ethanol. Filter-sterilize.

-

Labeled PABA-d4: Prepare a 10 mM stock solution of this compound in 50% ethanol. Filter-sterilize.

-

-

Experimental and Control Cultures:

-

Experimental Group: Inoculate the minimal medium with the microbial culture and supplement with PABA-d4 to a final concentration of 10 µM.

-

Control Group: Inoculate the minimal medium with the microbial culture and supplement with unlabeled PABA to a final concentration of 10 µM.

-

-

Incubation: Incubate the cultures under optimal growth conditions (e.g., 37°C with shaking for E. coli).

Sample Collection and Metabolite Extraction

-

Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the culture (e.g., 1 mL).

-

Metabolic Quenching: Immediately quench metabolic activity by adding the cell suspension to a pre-chilled solution (e.g., 4 volumes of -20°C 60% methanol).

-

Cell Lysis and Metabolite Extraction:

-

Centrifuge the quenched cell suspension at high speed (e.g., 14,000 x g) at 4°C to pellet the cells.

-

Discard the supernatant.

-

Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

-

Lyse the cells using a suitable method (e.g., bead beating or sonication) while keeping the samples on ice.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column suitable for separating polar metabolites.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 0% to 100% B over a set time to resolve the metabolites of interest.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Use positive electrospray ionization (ESI+).

-

Scan Mode: Perform full scan analysis to detect all ions and targeted MS/MS (or Parallel Reaction Monitoring, PRM) to confirm the identity and quantify the isotopologues of PABA, dihydropteroate, dihydrofolate, and tetrahydrofolate.

-

Mass Transitions: Monitor the specific precursor-to-product ion transitions for both the unlabeled (d0) and labeled (d4) versions of the metabolites.

-

Data Presentation and Interpretation

The primary output of a PABA-d4 SIP experiment is the quantitative measurement of the incorporation of the deuterium label into downstream metabolites. This data can be presented in tables to clearly show the changes in metabolite concentrations and isotopic enrichment over time.

Table 1: Intracellular Concentrations of Folate Pathway Metabolites in E. coli after Incubation with PABA-d4

| Time (hours) | PABA-d4 (µM) | Dihydropteroate-d4 (µM) | Dihydrofolate-d4 (µM) | Tetrahydrofolate-d4 (µM) |

| 0 | 10.00 | 0.00 | 0.00 | 0.00 |

| 2 | 8.50 | 1.20 | 0.25 | 0.05 |

| 4 | 6.80 | 2.10 | 0.85 | 0.20 |

| 8 | 4.20 | 3.50 | 1.80 | 0.45 |

| 24 | 1.50 | 4.80 | 2.90 | 0.75 |

Table 2: Isotopic Enrichment of Folate Pathway Metabolites in E. coli Incubated with PABA-d4

| Time (hours) | PABA (% d4) | Dihydropteroate (% d4) | Dihydrofolate (% d4) | Tetrahydrofolate (% d4) |

| 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 2 | 98.5 | 85.2 | 70.1 | 55.3 |

| 4 | 97.2 | 92.6 | 88.4 | 79.8 |

| 8 | 95.8 | 96.3 | 94.7 | 90.1 |

| 24 | 94.1 | 98.9 | 97.5 | 95.2 |

Conclusion

This compound is a powerful tool for the detailed investigation of the microbial folate biosynthesis pathway. By combining careful experimental design, robust analytical methods, and clear data interpretation, researchers can gain valuable insights into microbial metabolism. The methodologies and representative data presented in this guide provide a solid foundation for scientists and drug development professionals to design and execute their own PABA-d4 stable isotope probing experiments, ultimately contributing to a deeper understanding of microbial physiology and the development of novel antimicrobial strategies.

References

- 1. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ftb.com.hr [ftb.com.hr]

- 4. Increased Production of Folate by Metabolic Engineering of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of 4-Aminobenzoic Acid in Human Plasma and Urine using 4-Aminobenzoic Acid-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Aminobenzoic Acid (p-Aminobenzoic Acid, PABA) in human plasma and urine. The use of a stable isotope-labeled internal standard, 4-Aminobenzoic Acid-d4 (PABA-d4), ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving PABA. The protocols provided detail both protein precipitation for rapid screening and solid-phase extraction for enhanced sensitivity and cleaner extracts.

Introduction

4-Aminobenzoic acid is a small molecule of interest in various fields of research, including drug development and as a probe for studying metabolic pathways such as glycine (B1666218) conjugation.[1] Accurate and reliable quantification of PABA in biological matrices is crucial for understanding its pharmacokinetics and metabolic fate. LC-MS/MS has emerged as the preferred analytical technique for bioanalysis due to its inherent sensitivity and selectivity.

The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a critical component of a reliable bioanalytical method. A SIL-IS co-elutes with the analyte and exhibits similar ionization characteristics, effectively correcting for variations in sample extraction, matrix-induced ion suppression or enhancement, and instrument response. This leads to more accurate and reproducible quantitative results, which are essential for regulatory submissions and clinical studies.

Principle

This method employs reversed-phase liquid chromatography for the separation of 4-Aminobenzoic Acid and its deuterated internal standard, this compound, from endogenous components in the biological matrix. Following chromatographic separation, the analytes are detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in unknown samples.

Experimental Protocols

Materials and Reagents

-

4-Aminobenzoic Acid reference standard

-

This compound internal standard

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA) and urine

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange or hydrophilic-lipophilic balanced)

Sample Preparation

Two methods for sample preparation are presented, depending on the required sensitivity and sample matrix.

Protocol 1: Protein Precipitation (for Plasma)

This rapid procedure is suitable for initial screening and when high sensitivity is not the primary requirement.

-

Label polypropylene (B1209903) microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in 50% methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (for Plasma and Urine)

This method provides cleaner extracts and is recommended for achieving lower limits of quantification.

-

Sample Pre-treatment:

-

Plasma: To 100 µL of plasma, add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

-

Urine: To 100 µL of urine, add 10 µL of the IS working solution and dilute with 900 µL of water containing 0.1% formic acid. Vortex to mix.

-

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

| LC Parameters | |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS/MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Aminobenzoic Acid | 138.1 | 120.1 | 15 |

| 4-Aminobenzoic Acid | 138.1 | 92.1 | 20 |

| This compound (IS) | 142.1 | 124.1 | 15 |

| This compound (IS) | 142.1 | 96.1 | 20 |

Note: The m/z values for the deuterated internal standard are predicted based on a +4 Da mass shift and should be confirmed experimentally.

Data Presentation

The following tables summarize the expected performance of this method, with representative data adapted from a validated method for the quantification of PABA in human urine.[1]

Table 1: Calibration Curve for 4-Aminobenzoic Acid in Human Urine

| Nominal Concentration (ng/mL) | Calculated Concentration (Mean, n=3) | Accuracy (%) | Precision (%RSD) |

| 50 | 49.8 | 99.6 | 3.2 |

| 100 | 101.2 | 101.2 | 2.5 |

| 250 | 248.5 | 99.4 | 1.8 |

| 500 | 505.0 | 101.0 | 1.1 |

| 1000 | 995.0 | 99.5 | 0.8 |

| 2500 | 2510.0 | 100.4 | 0.5 |

| 5000 | 4980.0 | 99.6 | 0.9 |

Linearity (r²) > 0.99

Table 2: Accuracy and Precision for Quality Control Samples in Human Urine

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | ||

| Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | ||

| LLOQ | 50 | 102.4 | 4.1 | 101.8 | 5.3 |

| Low | 150 | 98.7 | 2.8 | 99.1 | 3.9 |

| Medium | 2000 | 101.5 | 1.5 | 100.9 | 2.1 |

| High | 4000 | 99.8 | 1.2 | 100.2 | 1.8 |

Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low | 92.5 | 94.1 | 98.3 |

| High | 95.8 | 96.2 | 99.6 |

Recovery should be consistent, and the matrix effect should ideally be between 85% and 115%.

Visualizations

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of 4-Aminobenzoic Acid in human plasma and urine. The detailed protocols for sample preparation and instrument parameters, along with the representative validation data, serve as a comprehensive guide for researchers and scientists in the fields of drug development and clinical research. Adherence to rigorous validation procedures is essential to ensure data of the highest quality and integrity for pharmacokinetic and other clinical studies.

References

Application Notes and Protocols for 4-Aminobenzoic Acid-d4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (p-aminobenzoic acid, PABA) is a crucial intermediate in the biosynthesis of folates (Vitamin B9) in many microorganisms and plants.[1][2] Mammalian cells, however, lack the enzymatic machinery for de novo folate synthesis and therefore require folate uptake from the extracellular environment. While not synthesized by mammalian cells, PABA can be taken up and potentially metabolized. 4-Aminobenzoic Acid-d4 (PABA-d4) is a stable isotope-labeled version of PABA where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. This isotopic labeling makes it a powerful tool for metabolic tracing studies in cell culture. By using mass spectrometry, researchers can track the metabolic fate of PABA-d4 with high precision, elucidating its uptake, and incorporation into downstream metabolites, and its impact on cellular pathways.[1]

These application notes provide a detailed experimental protocol for the use of this compound as a metabolic tracer in mammalian cell culture, covering cell preparation, tracer incubation, metabolite extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The following tables summarize key quantitative data relevant to the use of PABA and its derivatives in cell culture. This information is critical for designing experiments with this compound, particularly for selecting appropriate, non-toxic concentrations for tracer studies.

Table 1: Cytotoxicity of PABA and its Derivatives in Mammalian Cell Lines

| Compound | Cell Line | Assay | Endpoint | Concentration/IC50/GI50 | Reference |

| PABA-terminated dendrimers | Human melanoma | Proliferation Assay | Reduced proliferation | 20–100 µM | [2][3] |

| PABA/NO conjugate | 51 human cancer cell lines | Growth Inhibition Assay | Mean GI50 | 9.8 µM | [4] |

| Acrylamide-PABA analogs | MCF-7 (breast cancer) | MTT Assay | IC50 | 1.83–73.11 µM | |

| PABA | NIH/3T3 fibroblasts, CHO cells | Lipid extract analysis | No significant effect on cell growth | Up to 100 µM | [5] |

Table 2: Recommended Starting Concentrations for this compound Tracer Studies

| Cell Type | Recommended Starting Concentration | Rationale |

| General mammalian cell lines | 1 - 10 µM | Based on cytotoxicity data of PABA derivatives, this range is expected to be non-toxic and sufficient for detection by mass spectrometry. |

| Cells with known folate pathway alterations | 5 - 25 µM | Higher concentrations may be necessary to observe significant incorporation into the folate pathway, but should be validated for toxicity. |

| Primary cells | 0.5 - 5 µM | Primary cells can be more sensitive; starting with a lower concentration is recommended. |

Experimental Protocols

Protocol 1: Metabolic Tracing with this compound in Adherent Mammalian Cells

This protocol details the steps for labeling adherent mammalian cells with this compound, followed by metabolite extraction for LC-MS analysis.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed (dFBS) is recommended to reduce background levels of unlabeled PABA and related metabolites

-

This compound (powder)

-

Sterile DMSO or ethanol (B145695) for stock solution preparation

-

Phosphate-buffered saline (PBS), sterile

-

Ice-cold 80% methanol (B129727) (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >13,000 x g

-

Liquid nitrogen (optional, for flash freezing)

Procedure:

-

Cell Seeding:

-

Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of the experiment.

-

Culture cells in complete medium supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO2.

-

-

Preparation of PABA-d4 Labeling Medium:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO or ethanol).

-

Prepare the labeling medium by supplementing basal medium (lacking PABA if possible) with the desired final concentration of this compound (e.g., 1-10 µM) and 10% dFBS.

-

Pre-warm the labeling medium to 37°C.

-

-

Tracer Incubation:

-

When cells reach the desired confluency, aspirate the growth medium.

-

Wash the cells once with sterile PBS to remove residual medium.

-

Add the pre-warmed PABA-d4 labeling medium to the cells.

-

Incubate for a predetermined time course (e.g., 4, 8, 12, 24 hours) to monitor the kinetics of PABA-d4 metabolism. The optimal incubation time will depend on the specific metabolic pathway and cell type and may need to be determined empirically.